molecular formula C17H18N6OS2 B2589453 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide CAS No. 1251634-85-1

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B2589453
CAS No.: 1251634-85-1
M. Wt: 386.49
InChI Key: VKPPLGOMYPTBRB-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a unique structure that includes a pyrimidine ring, a benzothiazole ring, and a thiazole ring, making it a subject of interest for researchers.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research.

Comparison with Similar Compounds

Similar compounds include derivatives of pyrimidine, benzothiazole, and thiazole. For example:

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS2/c1-9-7-10(2)19-15(18-9)23-16-21-12(8-25-16)14(24)22-17-20-11-5-3-4-6-13(11)26-17/h7-8H,3-6H2,1-2H3,(H,20,22,24)(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPPLGOMYPTBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=NC4=C(S3)CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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